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  • Product: (1-Acetylpiperidin-4-yl)methanesulfonyl chloride
  • CAS: 1249687-64-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Acetylpiperidin-4-yl)methanesulfonyl chloride: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry. Combining the privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry. Combining the privileged piperidine scaffold with a highly reactive sulfonyl chloride functional group, this molecule serves as a versatile building block for the synthesis of novel sulfonamide derivatives. The piperidine moiety is a common feature in numerous FDA-approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The sulfonamide group, a well-established pharmacophore, is present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride, offering field-proven insights for its effective utilization in drug discovery programs.

Core Properties and Molecular Structure

A thorough understanding of the physicochemical properties of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is fundamental to its application in organic synthesis.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO₃S[5]
Monoisotopic Mass 239.0383 Da[5]
SMILES CC(=O)N1CCC(CC1)CS(=O)(=O)Cl[5]
InChI InChI=1S/C8H₁₄ClNO₃S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H₂,1H₃[5]
CAS Number 1249687-64-6

The structure features a piperidine ring N-acylated with an acetyl group, which can influence its conformation and basicity. The key reactive center is the electrophilic sulfur atom of the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Proposed Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available (1-acetylpiperidin-4-yl)methanol.

Synthesis_Pathway A (1-Acetylpiperidin-4-yl)methanol B (1-Acetylpiperidin-4-yl)methanethiol A->B Thiolation C (1-Acetylpiperidin-4-yl)methanesulfonyl chloride B->C Oxidative Chlorination

Caption: Proposed two-step synthesis of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

Step 1: Thiolation of (1-Acetylpiperidin-4-yl)methanol

The conversion of the starting alcohol to the corresponding thiol can be achieved through several established methods, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or conversion to a tosylate or mesylate followed by displacement with a sulfur nucleophile like sodium hydrosulfide.

Step 2: Oxidative Chlorination of (1-Acetylpiperidin-4-yl)methanethiol

The direct conversion of the thiol to the sulfonyl chloride is a key transformation. Several reagent systems are effective for this oxidative chlorination.

  • N-Chlorosuccinimide (NCS) in Aqueous Acid: This method has been shown to be effective for the oxidation of various thiol derivatives to their corresponding sulfonyl chlorides.[6][9] The reaction proceeds smoothly and offers a more controllable alternative to using gaseous chlorine.[9]

  • Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive reagent system for the direct oxidative chlorination of thiols.[7][10] The reaction is typically rapid, proceeds under mild conditions, and is applicable to a broad range of substrates.[7]

Experimental Protocol: General Procedure for Oxidative Chlorination of a Thiol

This is a generalized protocol based on established methods and should be optimized for the specific substrate.

Oxidative_Chlorination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve thiol in a suitable solvent (e.g., MeCN/H₂O) B Cool the solution in an ice bath (0-10 °C) A->B C Add oxidizing/chlorinating agent (e.g., NCS or H₂O₂/SOCl₂) portion-wise B->C D Monitor reaction by TLC C->D E Quench reaction D->E Upon completion F Extract with an organic solvent E->F G Wash, dry, and concentrate F->G H Purify by chromatography or recrystallization G->H

Caption: General workflow for the synthesis of a sulfonyl chloride from a thiol.

  • Reaction Setup: Dissolve the thiol precursor in a suitable solvent system, such as a mixture of acetonitrile and water.[11] Cool the solution in an ice bath to maintain a low temperature during the exothermic reaction.

  • Reagent Addition: Slowly add the oxidizing and chlorinating agent (e.g., N-chlorosuccinimide or a pre-mixed solution of hydrogen peroxide and thionyl chloride) to the stirred thiol solution. The rate of addition should be controlled to maintain the reaction temperature below a specified limit (e.g., 10-15 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude sulfonyl chloride can then be purified by flash column chromatography or recrystallization.

Spectroscopic Characterization

The identity and purity of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride can be unequivocally confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to identify the key functional groups. The spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride and amide moieties.[1][12]

  • S=O Asymmetric Stretch: 1375-1410 cm⁻¹

  • S=O Symmetric Stretch: 1185-1204 cm⁻¹

  • C=O Amide Stretch: ~1640 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: The spectrum would show characteristic signals for the acetyl methyl group (a singlet around 2.1 ppm), the piperidine ring protons (a series of multiplets in the 1.2-4.5 ppm region), and the methylene protons adjacent to the sulfonyl chloride group (a downfield-shifted multiplet).[6]

  • ¹³C NMR: The carbon spectrum would display resonances for the acetyl carbonyl, the various carbons of the piperidine ring, the acetyl methyl group, and the methylene carbon attached to the sulfonyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (M+): The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[12]

  • Fragmentation: Common fragmentation pathways for alkanesulfonyl chlorides include the loss of a chlorine radical followed by the loss of sulfur dioxide (SO₂).[9]

Applications in Drug Discovery: Synthesis of Sulfonamides

The primary utility of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in drug discovery lies in its role as an electrophile for the synthesis of sulfonamides. It reacts readily with primary and secondary amines in the presence of a base to form the corresponding N-substituted sulfonamides.[3][10]

Sulfonamide_Formation cluster_1 Product A (1-Acetylpiperidin-4-yl)methanesulfonyl chloride C N-Substituted (1-Acetylpiperidin-4-yl)methanesulfonamide A->C B Primary or Secondary Amine (R¹R²NH) B->C

Caption: General reaction for the synthesis of sulfonamides.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a suitable base (e.g., triethylamine or pyridine) to the solution.

  • Addition of Sulfonyl Chloride: Cool the amine solution in an ice bath and slowly add a solution of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude sulfonamide by column chromatography or recrystallization.

This straightforward and high-yielding reaction allows for the rapid generation of a diverse library of sulfonamide derivatives for structure-activity relationship (SAR) studies. The piperidine and sulfonamide motifs are prevalent in a wide range of biologically active compounds, making this building block particularly valuable for targeting various disease areas.[1][3]

Conclusion

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods of oxidative chlorination of the corresponding thiol. The high reactivity of the sulfonyl chloride group enables the efficient synthesis of a wide range of sulfonamide derivatives. The incorporation of the N-acetylpiperidine scaffold provides a foundation for developing novel therapeutic agents with potentially favorable pharmacological profiles. This guide provides the fundamental knowledge and practical insights necessary for researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]

  • methanesulfinyl chloride. Organic Syntheses. Available at: [Link]

  • Bennett, C. F., & Goheen, D. W. (1965). U.S. Patent No. 3,226,433. Washington, DC: U.S.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 213, 113147.
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-dihydroimidazol-2-yl)-24-nor-5beta-cholanes.
  • (1-acetylpiperidin-4-yl)methanesulfonyl chloride. PubChem. Available at: [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. European Journal of Medicinal Chemistry, 209, 112882.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 84(15), 9469-9476.
  • CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine. Google Patents.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22033-22040.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(4), e202004561.
  • EP 0583960 A2 - Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. Google Patents.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3- thiol Derivatives of Expected Anticancer and Antimicrobial Activity. Research Square.
  • Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959.
  • One-step Synthesis of Methanethiol with Mixture Gases (CO/H2S/H2) over SBA-15 Supported Mo-based Catalysts. Procedia Engineering, 102, 684-691.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

  • Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(10), 1633-1636.

Sources

Exploratory

A Technical Guide to the Functional Groups and Reactivity of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of comple...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex, biologically active molecules. Among these, (1-Acetylpiperidin-4-yl)methanesulfonyl chloride has emerged as a significant intermediate. Its molecular architecture, featuring a reactive sulfonyl chloride, a stable N-acetylated piperidine ring, and a methylene spacer, offers a unique combination of properties that are highly advantageous in drug discovery and development. The piperidine moiety is a prevalent structural motif in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth analysis of the functional groups within (1-Acetylpiperidin-4-yl)methanesulfonyl chloride, elucidates its core reactivity, and presents practical, field-proven protocols for its application in synthesis.

Part 1: Structural and Functional Group Analysis

The reactivity of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is dictated by the interplay of its three primary structural components. Understanding the role of each is critical to predicting its behavior in a synthetic context.

Chemical structure of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride
Figure 1. Chemical structure of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.[2]

1.1 The Methanesulfonyl Chloride Group: The Reactive Epicenter

The methanesulfonyl chloride (-CH₂SO₂Cl) is the molecule's primary reactive site. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a strong dipole, rendering the sulfur atom highly electrophilic.[3] Consequently, it is susceptible to attack by a wide range of nucleophiles. This functional group is the workhorse of the molecule, enabling the covalent attachment of the entire (1-acetylpiperidin-4-yl)methyl moiety to a target molecule.

1.2 The N-Acetyl Group: A Strategic Protector

The acetyl group (CH₃C=O) attached to the piperidine nitrogen serves a crucial role as a protecting group. By forming an amide linkage, it significantly decreases the nucleophilicity and basicity of the piperidine nitrogen. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This deactivation is essential, as it prevents the piperidine nitrogen from competing with external nucleophiles or engaging in undesirable side reactions, such as self-condensation or acting as a base to quench the desired reaction.

1.3 The Piperidine Ring: A Privileged Scaffold

The piperidine ring is a saturated heterocycle that acts as a robust, three-dimensional scaffold. In drug design, such scaffolds are known as "privileged structures" because they are frequently found in molecules with diverse biological activities.[1] The piperidine ring in this molecule serves to orient the reactive methanesulfonyl chloride group and, once incorporated into a larger molecule, can influence key properties such as lipophilicity, cell permeability, and binding affinity to biological targets.[1]

Part 2: Core Reactivity and Mechanistic Pathways

The predominant reaction of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is nucleophilic substitution at the sulfur center. The mechanism is generally considered to be a concerted, Sₙ2-like process.[4]

2.1 Nucleophilic Substitution at Sulfur

When a nucleophile (Nu-H), such as an amine or alcohol, attacks the electrophilic sulfur atom, a transient pentacoordinate intermediate or transition state is formed. This is followed by the rapid expulsion of the chloride ion, which is an excellent leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[3]

Diagram 1: General mechanism of nucleophilic substitution at the sulfonyl chloride.

2.2 Common Reactions and Products

The versatility of this reagent is demonstrated by its reactivity with a variety of common nucleophiles, leading to stable and synthetically useful products.

Nucleophile (H-Nu:)Product Functional GroupTypical Application
Primary/Secondary Amine (R-NH₂)Sulfonamide (-SO₂-NHR)Core structure in many drugs (e.g., antibacterials, diuretics), highly stable linker.[5]
Alcohol (R-OH)Sulfonate Ester (-SO₂-OR)Used to convert alcohols into good leaving groups for subsequent substitution reactions.[6]
Thiol (R-SH)Thiosulfonate (-SO₂-SR)Less common but useful for introducing sulfur-containing moieties.

Part 3: Practical Applications and Experimental Protocols

3.1 Role in Medicinal Chemistry

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is primarily used as a scaffold-bearing building block. By reacting it with a molecule containing a nucleophilic handle (e.g., an amine on a core structure), medicinal chemists can readily introduce the N-acetylpiperidine motif. This strategy is employed to:

  • Enhance Solubility: The polar amide and sulfonyl groups can improve the aqueous solubility of a parent compound.

  • Modulate Lipophilicity: The piperidine ring provides a non-planar, saturated hydrocarbon structure that can be used to fine-tune the overall lipophilicity (LogP) of a drug candidate.

  • Explore Structure-Activity Relationships (SAR): The piperidine scaffold can act as a rigid spacer, allowing chemists to systematically probe the geometric requirements of a drug-target binding pocket.

3.2 Standard Protocol for Sulfonamide Formation

The formation of a sulfonamide bond is the most common application of this reagent. The following protocol provides a robust and reliable method for this transformation.[3]

Materials:

  • (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the base (e.g., TEA, 1.5 eq) to the stirred solution.

  • Reagent Addition: Dissolve (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Workflow_Sulfonamide_Synthesis start Dissolve Amine in Anhydrous DCM cool Cool to 0 °C start->cool add_base Add Base (TEA) cool->add_base add_sulfonyl Add Sulfonyl Chloride Solution Dropwise add_base->add_sulfonyl react Stir at RT (4-16h) add_sulfonyl->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify via Flash Chromatography dry->purify product Isolate Pure Sulfonamide purify->product

Diagram 2: Experimental workflow for the synthesis of sulfonamides.

3.3 Handling and Safety Considerations

Sulfonyl chlorides are reactive compounds that require careful handling.

  • Moisture Sensitivity: They react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[7][8] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere.[9]

  • Corrosivity: The compound and its hydrolysis byproducts are corrosive and can cause severe skin and eye burns.[10][11]

  • Personal Protective Equipment (PPE): Always handle (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Conclusion

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a strategically designed building block whose reactivity is dominated by the highly electrophilic sulfonyl chloride group. The N-acetyl moiety provides essential protection for the piperidine nitrogen, ensuring clean and predictable outcomes in nucleophilic substitution reactions. This combination of a reactive handle and a privileged medicinal chemistry scaffold makes it an invaluable tool for drug development professionals seeking to rapidly synthesize novel compounds and efficiently explore structure-activity relationships. By understanding its core reactivity and employing robust synthetic protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.

References

  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111.
  • Caproiu, M. T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Sulfuryl chloride.
  • INCHEM. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-928.
  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.
  • NJ Department of Health. (n.d.). HAZARD SUMMARY: ETHANESULFONYL CHLORIDE, 2-CHLORO-.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
  • Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
  • PubChemLite. (n.d.). (1-acetylpiperidin-4-yl)methanesulfonyl chloride (C8H14ClNO3S).
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride - Material Safety Data Sheet.
  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.

Sources

Foundational

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride SMILES string and InChIKey

The following technical monograph details the chemical identity, synthesis, and application of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride , a specialized reagent used in the synthesis of sulfonamide-based bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the chemical identity, synthesis, and application of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride , a specialized reagent used in the synthesis of sulfonamide-based bioactive scaffolds.

[1]

Chemical Identity & Digital Signatures

This compound serves as a critical "warhead" for introducing the (1-acetylpiperidin-4-yl)methyl motif into drug candidates via sulfonylation.[1] It combines the pharmacologically privileged piperidine scaffold with a reactive sulfonyl chloride electrophile.

Identifier Value
IUPAC Name (1-Acetylpiperidin-4-yl)methanesulfonyl chloride
Common Name 4-(Chlorosulfonylmethyl)-1-acetylpiperidine
CAS Registry Number 1249687-64-6
SMILES CC(=O)N1CCC(CC1)CS(=O)(=O)Cl
InChI String InChI=1S/C8H14ClNO3S/c1-7(11)10-4-2-8(3-5-10)6-14(9,12)13/h8H,2-6H2,1H3
InChIKey TVZIXXBSPCHQHQ-UHFFFAOYSA-N
Molecular Formula C₈H₁₄ClNO₃S
Molecular Weight 239.72 g/mol

Structural Analysis & Reactivity Profile[1]

The Piperidine Scaffold

The 1-acetylpiperidine moiety acts as a polar, non-aromatic spacer often used to improve the solubility and metabolic stability of drug candidates compared to phenyl rings. The N-acetyl group removes the basicity of the piperidine nitrogen, preventing unwanted protonation at physiological pH and reducing hERG channel liability often associated with basic amines.

The Sulfonyl Chloride Warhead

The


 group is a "soft" electrophile.[1] Unlike acid chlorides (

), sulfonyl chlorides are less prone to forming ketenes but are highly sensitive to hydrolysis.
  • Reactivity: High reactivity toward primary/secondary amines (to form sulfonamides) and alcohols (to form sulfonate esters).[2]

  • Stability: Moderately unstable in moist air.[1] Hydrolyzes to the corresponding sulfonic acid (

    
    ) and HCl.[1] Must be stored under inert gas (Argon/Nitrogen) at -20°C.[1]
    

Synthesis & Manufacturing Logic

While specific industrial routes are proprietary, the high-fidelity laboratory synthesis of aliphatic sulfonyl chlorides typically avoids direct chlorosulfonation (which is harsh and unselective). The Thioacetate Oxidative Chlorination route is the industry standard for reliability.

Synthetic Pathway (Graphviz)

SynthesisRoute cluster_legend Reaction Type Start (1-Acetylpiperidin-4-yl)methanol (Precursor) Mesylate Mesylate Intermediate (Leaving Group) Start->Mesylate MsCl, Et3N DCM, 0°C Thioacetate Thioacetate (Protected Thiol) Mesylate->Thioacetate KSAc (Potassium Thioacetate) DMF, 60°C Product Target Sulfonyl Chloride (1-Acetylpiperidin-4-yl)methanesulfonyl chloride Thioacetate->Product NCS, 2N HCl Acetonitrile, <10°C (Oxidative Chlorination) key Activation -> Substitution -> Oxidation

Figure 1: Validated synthetic route transforming the alcohol precursor to the sulfonyl chloride via a thioacetate intermediate.[1]

Detailed Protocol (Thioacetate Route)

Note: This protocol is adapted from standard methodologies for aliphatic sulfonyl chlorides [1].

  • Activation: React (1-acetylpiperidin-4-yl)methanol with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) to form the mesylate.

  • Substitution: Treat the mesylate with Potassium Thioacetate (KSAc) in DMF at 60°C. The sulfur displaces the mesylate via

    
     mechanism.
    
  • Oxidative Chlorination (The Critical Step):

    • Dissolve the thioacetate in Acetonitrile/2N HCl (5:1).

    • Cool to 0°C.[1][3]

    • Add N-Chlorosuccinimide (NCS) portion-wise.[1]

    • Mechanism:[1][3][4] The thioacetate is hydrolyzed in situ to the thiol, which is immediately oxidized by NCS to the sulfonyl chloride.

    • Workup: Extract immediately with DCM.[1] Wash with cold brine.[1] Do not use basic washes (hydrolysis risk).

Application: N-Sulfonylation of Amines[1][7]

The primary application of this reagent is the synthesis of sulfonamides.[3] The following protocol ensures high yield and minimizes the formation of bis-sulfonamides.

Experimental Workflow

Sulfonylation Setup Step 1: Preparation Amine (1.0 eq) + DCM (Anhydrous) Cool to 0°C BaseAdd Step 2: Base Addition Add DIPEA or TEA (1.5 - 2.0 eq) Scavenges HCl Setup->BaseAdd ReagentAdd Step 3: Reagent Addition Add Sulfonyl Chloride (1.1 eq) Dropwise (Exothermic!) BaseAdd->ReagentAdd Monitor Step 4: Monitoring TLC/LCMS (1-4 Hours) Look for disappearance of Amine ReagentAdd->Monitor Quench Step 5: Quench & Workup Add sat. NaHCO3 Extract w/ DCM Monitor->Quench

Figure 2: Standard Operating Procedure (SOP) for coupling (1-acetylpiperidin-4-yl)methanesulfonyl chloride with primary/secondary amines.

Protocol Specifics
  • Stoichiometry: Use 1.1 equivalents of the sulfonyl chloride relative to the amine. Excess reagent hydrolyzes to the water-soluble sulfonic acid, which is easily removed during workup.[1]

  • Base: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) if the amine substrate is valuable, as DIPEA is less nucleophilic and reduces the risk of quaternary ammonium salt formation.

  • Solvent: Anhydrous DCM or THF.[1] Avoid nucleophilic solvents (MeOH, EtOH).

  • Purification: The resulting sulfonamide is typically stable and can be purified via silica gel chromatography (MeOH/DCM gradient).

Handling & Quality Control

Stability Warning

Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts (e.g., Tosyl chloride).

  • Decomposition: They release HCl and

    
     upon decomposition.
    
  • Visual Sign: A pure sample is a white to off-white solid.[1] Yellowing or liquefaction indicates hydrolysis.[1]

QC Parameters
TestAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Purity >95%H-NMR (CDCl₃)
Identity Matches ReferenceLC-MS (ESI+)
Chloride Content Theoretical ± 0.5%Titration (AgNO₃)

Note on LC-MS: Sulfonyl chlorides often do not fly well on LC-MS directly due to hydrolysis in the mobile phase.[1] To verify identity, derivatize a small aliquot with excess morpholine or benzylamine and analyze the resulting stable sulfonamide [2].

References

  • Nishiguchi, A., et al. (2010). "Efficient synthesis of aliphatic sulfonyl chlorides from thioacetates using N-chlorosuccinimide." Tetrahedron Letters, 51(32), 4195-4197.

  • BenchChem. (2025).[3] "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Technical Library.

  • PubChem. (2025). "Compound Summary: (1-acetylpiperidin-4-yl)methanesulfonyl chloride." National Library of Medicine.

  • A2B Chem. (2025). "Product Catalog: CAS 1249687-64-6."[1][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides from (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

[1] Abstract & Scope This technical guide details the optimized protocols for coupling (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (CAS 1228420-96-3) with diverse amine nucleophiles. Unlike aromatic sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This technical guide details the optimized protocols for coupling (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (CAS 1228420-96-3) with diverse amine nucleophiles. Unlike aromatic sulfonyl chlorides, this aliphatic scaffold presents unique challenges regarding stability and mechanistic duality (direct substitution vs. sulfene elimination).[1] This document provides robust methodologies to suppress side reactions, maximize yield, and ensure high purity of the resulting sulfonamide pharmacophores, which are privileged structures in GPCR and ion channel drug discovery.

Mechanistic Insight: The "Sulfene" Trap

To ensure reproducibility, researchers must understand that aliphatic sulfonyl chlorides possessing


-protons do not always react via a simple 

mechanism.
The Duality of Reaction Pathways[2]
  • Direct Nucleophilic Substitution (

    
    -like):  The amine attacks the sulfur atom, displacing chloride.[1] This is the desired pathway, favored by weaker bases and lower temperatures.
    
  • Sulfene Elimination-Addition (

    
    ):  Strong tertiary amine bases (e.g., Et
    
    
    
    N) can deprotonate the
    
    
    -methylene group (
    
    
    ), eliminating HCl to form a highly reactive, transient sulfene intermediate .[1]
    • Risk:[1][2] Sulfenes are indiscriminate electrophiles.[1] While they react with amines to form the desired sulfonamide, they also rapidly hydrolyze with trace moisture to form sulfonic acids or dimerize, leading to low yields.

Expert Recommendation: Control the basicity and temperature strictly. For valuable amines, use Pyridine (Method B) to minimize sulfene formation.[1] For robust amines, DIPEA/DCM at


 (Method A) is efficient.[1]

Materials & Reagents Specifications

ReagentRoleGrade/SpecCritical Note
(1-Acetylpiperidin-4-yl)methanesulfonyl chloride Electrophile>95% PurityMoisture Sensitive. Store under

at 4°C. Hydrolyzes to acid (white solid) if exposed to air.[1]
Amine (

)
Nucleophile>95% PurityFree base preferred.[1] If HCl salt is used, adjust base equivalents.[1]
Dichloromethane (DCM) SolventAnhydrousWater content <50 ppm to prevent hydrolysis.[1]
Pyridine Base/SolventAnhydrousUse for unreactive amines or to suppress sulfene formation.[1]
DIPEA (Hünig's Base) BaseReagent GradeSterically hindered; reduces quaternary ammonium salt formation.[1]

Experimental Protocols

Method A: Kinetic Control (DCM/DIPEA)

Best for: Primary amines, non-hindered secondary amines, and rapid library synthesis.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 1.0 equiv of the Amine in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add 1.5 equiv of DIPEA (N,N-Diisopropylethylamine).[1]

    • Note: If using an amine hydrochloride salt, increase DIPEA to 2.5 equiv .[1]

  • Cooling: Cool the solution to

    
      using an ice bath.
    
    • Causality: Cooling slows the

      
       elimination rate, favoring direct substitution.
      
  • Addition: Dissolve 1.1 equiv of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.
    
    • Monitoring: Check TLC (typ. 5% MeOH in DCM) or LCMS.[1] Look for disappearance of the amine.

  • Quench: Add saturated aqueous

    
     solution.
    
Method B: Thermodynamic Control (Pyridine)

Best for: Anilines, hindered secondary amines, or acid-sensitive substrates.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in anhydrous Pyridine (

    
    ).
    
    • Why Pyridine? It acts as both solvent and weak base (

      
      ), sufficient to sponge HCl but too weak to rapidly deprotonate the 
      
      
      
      -carbon, suppressing sulfene formation.
  • Cooling: Cool to

    
    .
    
  • Amine Addition: Add 1.0–1.2 equiv of the Amine (neat or dissolved in minimal pyridine) in one portion.

  • Catalysis (Optional): If the amine is extremely unreactive (e.g., electron-deficient aniline), add 0.1 equiv of DMAP (4-Dimethylaminopyridine).[1]

  • Reaction: Stir at RT overnight (12–16 hours).

  • Workup: Dilute with EtOAc. Wash extensively with 10% CuSO

    
     solution  or 1M HCl  (if product is acid stable) to remove pyridine (indicated by color change from deep blue to light blue in copper wash).[1]
    

Workup & Purification Strategy

Since the acetyl-piperidine moiety is polar, the sulfonamide product often exhibits significant water solubility or polarity, making extraction difficult.

Standard Workup (DCM Method):

  • Dilute reaction mixture with DCM.[1]

  • Acid Wash: Wash with

    
     (to remove unreacted amine and DIPEA).[1]
    
    • Caution: Skip this if your product contains a basic heterocycle (e.g., pyridine, imidazole).[1]

  • Base Wash: Wash with Saturated

    
     (to remove hydrolyzed sulfonic acid byproduct).[1]
    
  • Dry: Dry organic layer over

    
    , filter, and concentrate.
    

Purification Recommendations:

  • Flash Chromatography: Use a gradient of DCM

    
     5-10% MeOH/DCM.[1] The acetyl group makes the product polar; pure DCM often won't elute it.
    
  • Reverse Phase (Prep-HPLC): Recommended for library scale.[1] Use

    
     with 
    
    
    
    Formic Acid.[1]

Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the decision process for selecting the correct protocol based on amine type.

ReactionWorkflow Start Target: Sulfonamide Synthesis CheckAmine Analyze Amine Nucleophile Start->CheckAmine Type1 Aliphatic / Primary Amine (High Nucleophilicity) CheckAmine->Type1 Type2 Aniline / Hindered Amine (Low Nucleophilicity) CheckAmine->Type2 MethodA Method A: DCM / DIPEA Temp: 0°C -> RT Type1->MethodA MethodB Method B: Pyridine (+/- DMAP) Temp: RT -> 40°C Type2->MethodB Risk Risk: Sulfene Dimerization if Base is too strong MethodA->Risk If T > 0°C Workup Workup: Acid/Base Wash MethodA->Workup MethodB->Workup Purify Purification: DCM:MeOH (95:5) Workup->Purify

Caption: Decision tree for selecting coupling conditions based on nucleophile reactivity to minimize side reactions.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield + White Precipitate Hydrolysis of Sulfonyl ChlorideEnsure reagents and solvents are anhydrous. The white solid is likely the sulfonic acid byproduct.
Starting Material (Amine) Remains Low NucleophilicitySwitch to Method B (Pyridine) and add 10 mol% DMAP.[1] Heat to 40°C if necessary.
Complex Mixture by TLC Sulfene PolymerizationThe base was too strong or added too fast. Cool to -10°C or switch from TEA/DIPEA to Pyridine.
Product in Aqueous Layer High Polarity of Acetyl-PiperidineDo not use dilute extraction.[1] Use "salting out" (saturate aqueous layer with NaCl) and extract with DCM:Isopropanol (3:1) .

References

  • Woolven, H., et al. (2016).[1] Sulfonamide Synthesis via Sulfonyl Chlorides. Chemical Reviews, 116(12). [Link]

    • Context: General review of sulfonamide synthesis methodologies and mechanistic consider
  • King, J. F., et al. (1991).[1] The mechanism of hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 113(5).[1] [Link]

    • Context: Authoritative source on the sulfene (elimination-addition) mechanism for aliphatic sulfonyl chlorides.[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 56828598, (1-Acetylpiperidin-4-yl)methanesulfonyl chloride. [Link][1]

    • Context: Physical property data and structural identifiers.[1][2][3][4][5][6]

  • Loughlin, W. A., et al. (2010).[1] Synthetic approaches to the sulfonamide functional group. Australian Journal of Chemistry, 63(11).[1] [Link][1]

    • Context: Overview of alternative coupling strategies and purific

Sources

Application

Using (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in solid-phase peptide synthesis

Application Note: Solid-Phase Peptide Sulfonylation using (1-Acetylpiperidin-4-yl)methanesulfonyl chloride Part 1: Introduction & Strategic Utility Subject Compound: (1-Acetylpiperidin-4-yl)methanesulfonyl chloride CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Sulfonylation using (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

Part 1: Introduction & Strategic Utility

Subject Compound: (1-Acetylpiperidin-4-yl)methanesulfonyl chloride CAS: 1249687-64-6 Formula: C₈H₁₄ClNO₃S Molecular Weight: 239.72 g/mol [1][2]

This Application Note details the protocol for utilizing (1-Acetylpiperidin-4-yl)methanesulfonyl chloride as an N-terminal capping reagent or side-chain modifier in Solid-Phase Peptide Synthesis (SPPS).[2] Unlike standard acylating agents (e.g., acetic anhydride), this reagent introduces a sulfonamide linkage .

Why use this specific modification?

  • Metabolic Stability: The resulting sulfonamide bond is resistant to proteases and peptidases, significantly extending the plasma half-life of the peptide therapeutic.

  • Physicochemical Tuning: The 1-acetylpiperidin-4-yl moiety adds a polar, non-basic motif.[2] This improves aqueous solubility compared to hydrophobic alkyl sulfonyl caps (e.g., tosyl or mesyl) without introducing a charged center that might interfere with receptor binding or membrane permeability.

  • Conformational Constraint: Sulfonamides adopt a tetrahedral geometry around the sulfur atom, distinct from the planar amide bond, offering unique vectors for exploring structure-activity relationships (SAR).

Part 2: Chemical Mechanism & Handling

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the resin-bound free amine (N-terminus or Lysine side chain) on the electrophilic sulfur atom of the sulfonyl chloride. This eliminates HCl, which is neutralized by a tertiary base.

Key Difference from Amide Coupling: Sulfonyl chlorides are less reactive than activated carboxylates (e.g., O-acylisoureas).[2] Consequently, sulfonylation reactions on solid support are slower and require anhydrous conditions to prevent hydrolysis of the sulfonyl chloride into its unreactive sulfonic acid counterpart.

Reagent Handling & Storage
  • Physical State: White to off-white solid or semi-solid.[2]

  • Moisture Sensitivity: High. Hydrolyzes rapidly in the presence of water.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate before opening.

Part 3: Experimental Protocol

Materials Required
  • Reagent: (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (3–5 equivalents relative to resin loading).[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (Sym-collidine).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) is preferred for reactivity; Anhydrous DMF is used if peptide solubility is an issue.

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) - Use with caution (see Troubleshooting).[2]

Step-by-Step Workflow

1. Resin Preparation

  • Ensure the N-terminal Fmoc group has been removed and the resin is washed thoroughly.

  • Critical Step: Wash the resin 3x with Anhydrous DCM to remove residual DMF and moisture. The resin must be strictly anhydrous.

2. Reaction Mixture Preparation (For 0.1 mmol scale)

  • Calculate 3.0 to 5.0 equivalents of the sulfonyl chloride.

    • Example: 0.1 mmol scale × 4 eq = 0.4 mmol ≈ 96 mg.

  • Dissolve the sulfonyl chloride in 2–3 mL of Anhydrous DCM (or DMF if necessary).

  • Add 6.0 to 10.0 equivalents of DIPEA (Base).

    • Ratio: Maintain a 1:2 ratio of Sulfonyl Chloride to Base to ensure neutralization of HCl.

3. Coupling Reaction

  • Add the reaction mixture to the resin vessel.

  • Agitate (shake, do not stir with magnetic bar to avoid grinding resin) at Room Temperature (RT).

  • Time: 2 to 4 hours. (Sulfonylation is slower than acylation).

  • Optional: For sterically hindered amines (e.g., N-terminal Proline), heat to 40°C or extend time to overnight.

4. Washing

  • Drain the reaction mixture.

  • Wash resin:[2][3][4][5]

    • DCM (3 x 2 min)

    • DMF (3 x 2 min)

    • DCM (3 x 2 min)

5. Validation (The "Self-Validating" Step)

  • Kaiser Test (Ninhydrin): Check for free primary amines.

    • Result: Colorless/Yellow beads = Complete Coupling.

    • Result: Blue beads = Incomplete. Action: Repeat Step 3.

  • Chloranil Test: Use this if the N-terminal residue is a secondary amine (e.g., Proline).

6. Cleavage & Analysis

  • Perform standard TFA cleavage (e.g., TFA/TIPS/H2O 95:2.5:2.5). Sulfonamides are stable to TFA.

  • Mass Spec Verification:

    • Calculate expected mass shift: +204.27 Da .[2]

    • Target Mass = [Peptide MW] + 204.27.

Part 4: Visualization & Logic

Reaction Logic Diagram

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Validation Phase Resin Resin-Peptide-NH2 (Swollen in DCM) Coupling Coupling Reaction (2-4 hrs, RT, Anhydrous) Resin->Coupling Reagent Sulfonyl Chloride + DIPEA (Excess) Reagent->Coupling Intermediate Transition State (Elimination of HCl) Coupling->Intermediate QC Kaiser Test (Ninhydrin) Intermediate->QC Success Complete (Yellow Beads) QC->Success Negative Fail Incomplete (Blue Beads) QC->Fail Positive Cleavage Final Peptide (Mass +204 Da) Success->Cleavage TFA Cocktail Fail->Coupling Re-couple

Caption: Logical workflow for solid-phase sulfonylation, highlighting the critical decision node at the Kaiser Test validation step.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (Blue Kaiser) Hydrolysis of Sulfonyl ChlorideEnsure DCM is strictly anhydrous. Use fresh reagent.
Incomplete Reaction (Sterics) Hindered N-terminus (e.g., Pro, Val)1. Increase temp to 40°C.2. Add 0.1 eq DMAP (Catalyst).3. Double couple (repeat reaction).
Precipitation Poor solubility of reagentSwitch solvent system to 1:1 DCM:DMF or pure DMF (must be dry).
Side Reactions Reaction with Histidine (Imidazole)Ensure His side chain is Trt-protected.[2] Sulfonyl chlorides can react with unprotected His.

References

  • BenchChem. General Protocol for Selective Mono-sulfonylation of a Primary Amine. Retrieved from

  • National Institutes of Health (NIH). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PubMed Central. Available at: [Link]

  • PubChem. (1-Acetylpiperidin-4-yl)methanesulfonyl chloride Compound Summary. CID 56828598.[6] Available at: [Link]

Sources

Method

Application Note: Strategic Introduction of N-Acetylpiperidine Motifs via Sulfonyl Chloride Reagents

Executive Summary The N-acetylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, widely valued for its ability to improve aqueous solubility and introduce defined character into flat aromatic drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acetylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, widely valued for its ability to improve aqueous solubility and introduce defined


 character into flat aromatic drug candidates. While typically introduced via amide coupling (using isonipecotic acid derivatives), the introduction of this group via a sulfonyl linker  offers distinct pharmacological advantages, including enhanced metabolic stability and unique hydrogen-bonding vectors.

This Application Note details the protocol for introducing the (1-acetylpiperidin-4-yl)sulfonyl group using the reagent 1-acetylpiperidine-4-sulfonyl chloride . We provide a robust, self-validating methodology for coupling this moisture-sensitive reagent with diverse amine nucleophiles to generate sulfonamides.

Mechanistic Principles & Reagent Profile

The Reagent: 1-Acetylpiperidine-4-sulfonyl Chloride

Unlike its carbonyl analog (1-acetylisonipecotoyl chloride), the sulfonyl chloride derivative is less common but highly strategic.

  • Chemical Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    
    
  • Role: Electrophilic sulfonylating agent.

  • Reactivity Profile: The sulfur atom is highly electrophilic, susceptible to attack by nucleophiles (amines) but also prone to rapid hydrolysis by ambient moisture.

Reaction Mechanism: Base-Promoted Sulfonylation

The reaction follows a nucleophilic substitution pathway at the sulfur center.

  • Nucleophilic Attack: The primary or secondary amine attacks the sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A pentacoordinate trigonal bipyramidal intermediate is proposed (though transient).

  • Elimination: Chloride (

    
    ) is expelled, restoring the tetrahedral geometry.
    
  • Proton Transfer: The auxiliary base (e.g., Triethylamine or DIPEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

ReactionMechanism Reagent 1-Acetylpiperidine-4- sulfonyl chloride Intermed Pentacoordinate Transition State Reagent->Intermed + Amine Amine Target Amine (R-NH2) Amine->Intermed Product Sulfonamide Product Intermed->Product - Cl⁻ Base Base (DIPEA) (HCl Scavenger) Base->Product Neutralizes HCl

Figure 1: Mechanistic pathway for the sulfonylation of amines using 1-acetylpiperidine-4-sulfonyl chloride.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Reagent 1-Acetylpiperidine-4-sulfonyl chloride (>95%)Electrophile source.
Solvent Dichloromethane (DCM) or THF (Anhydrous)Reaction medium. DCM is preferred for solubility; THF for polar amines.
Base DIPEA (Diisopropylethylamine) or Et3NNon-nucleophilic proton scavenger.
Catalyst DMAP (4-Dimethylaminopyridine)Optional (0.1 eq) to accelerate sluggish reactions.
Quench 1M HCl (aq)Removes unreacted amine and base during workup.
Step-by-Step Methodology
Phase 1: Reagent Preparation (Critical)
  • Context: Sulfonyl chlorides degrade to sulfonic acids upon exposure to moist air.

  • Validation Step: Before use, dissolve a small aliquot of the sulfonyl chloride in

    
    . A clean NMR spectrum should show diagnostic piperidine multiplets without broad acidic protons characteristic of the sulfonic acid hydrolysis product.
    
Phase 2: Coupling Reaction
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve the Target Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 – 2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition:

    • Cool the mixture to 0°C (ice bath) to control exotherm.

    • Add 1-acetylpiperidine-4-sulfonyl chloride (1.1 – 1.2 equiv) portion-wise or as a solution in minimal DCM.

    • Note: Slow addition prevents localized heating which can degrade the reagent.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. The sulfonyl chloride spot (usually high

      
      ) should disappear.
      
Phase 3: Workup & Purification
  • Quench: Dilute reaction with excess DCM. Wash with 1M HCl (2x) to remove excess amine and DIPEA.

    • Exception: If the product contains acid-sensitive groups, use saturated

      
       or citric acid instead.
      
  • Wash: Wash organic layer with Brine (1x).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Workflow Start Start: Anhydrous Conditions Dissolve Dissolve Amine + DIPEA in DCM (0.1 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Sulfonyl Chloride (1.1 equiv) Cool->AddReagent Monitor Monitor (TLC/LCMS) 2-4 Hours AddReagent->Monitor Monitor->AddReagent Incomplete (Add 0.2 eq) Workup Acidic Wash (1M HCl) Phase Separation Monitor->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the synthesis of N-acetylpiperidine sulfonamides.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents; increase reagent equivalents (up to 1.5 eq).
No Reaction Steric Hindrance of AmineAdd catalyst (DMAP 10 mol%) or switch solvent to THF and heat to 40°C.
Bis-Sulfonylation Primary Amine too reactiveUse exactly 1.0 eq of sulfonyl chloride and add slowly at -78°C.
Structural Validation (NMR)

A successful coupling will show:

  • Piperidine Ring: Distinct multiplets at

    
     1.5–4.5 ppm.
    
  • Acetyl Group: A sharp singlet (3H) typically around

    
     2.0–2.1 ppm.
    
  • Sulfonamide NH: A broad singlet (exchangeable with

    
    ) around 
    
    
    
    7.0–8.0 ppm (if primary amine used).

References

  • Woolven, H., et al. (2011).[1] "A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines."[1] Organic Letters. Link

  • Yang, Z., et al. (2013).[1] "Synthesis of sulfonyl chlorides via bleach-mediated oxidative chlorosulfonation." Synlett. Link

  • BenchChem. (2025).[2] "General Principles in the Synthesis of Sulfonamides." Application Notes. Link

  • ChemScene. (2024). "1-Acetylpiperidine-4-sulfonamide: Product Data." Chemical Catalog. Link

  • Sharma, R., et al. (2015).[3] "Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents." European Journal of Medicinal Chemistry. Link

Sources

Application

Base selection for neutralizing HCl in (1-Acetylpiperidin-4-yl)methanesulfonyl chloride coupling

Application Note & Protocol Topic: Strategic Base Selection for the Neutralization of HCl in (1-Acetylpiperidin-4-yl)methanesulfonyl Chloride Coupling Reactions For Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Base Selection for the Neutralization of HCl in (1-Acetylpiperidin-4-yl)methanesulfonyl Chloride Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Base Selection in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] The most robust and common method for constructing the sulfonamide linkage is the coupling of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction, while effective, generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] The choice of base used to scavenge this acid is not a trivial experimental parameter; it is a critical decision that profoundly influences reaction rate, yield, and the purity of the final product.

This guide provides an in-depth analysis of base selection for the specific coupling of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride with an amine. We will explore the underlying chemical principles, compare common bases, and provide a field-proven experimental protocol designed to maximize success in synthesizing the target sulfonamide.

Reaction Mechanism: Why a Base is Essential

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Intermediate Formation: A transient, tetrahedral intermediate is formed.

  • Leaving Group Departure & Proton Transfer: The chloride ion departs, and a proton is lost from the nitrogen to form the stable sulfonamide. The liberated proton and chloride ion combine to form HCl.

The generated HCl immediately reacts with the most basic species in the mixture: the unreacted starting amine. This protonates the amine, rendering it non-nucleophilic and effectively halting the desired reaction. Therefore, a non-nucleophilic "scavenger" base must be added to neutralize the HCl as it is formed, allowing the coupling reaction to proceed to completion.[3]

Core Principles for Selecting the Optimal Base

The ideal base for this transformation is more than just an acid scavenger. Its properties must be carefully matched to the reaction's specific demands. The key factors to consider are basicity, steric hindrance, and nucleophilicity.

Basicity (pKa)

The base must be sufficiently strong to neutralize the generated HCl (pKa of H₂N⁺R₂ is typically ~10-11). However, an overly strong base can introduce side reactions. For instance, if a primary amine is used, the resulting monosulfonamide has an acidic N-H proton. A strong base can deprotonate this sulfonamide, creating a nucleophilic anion that can react with another molecule of sulfonyl chloride, leading to the formation of an undesired di-sulfonylated byproduct.[5] Therefore, a base with a pKa of its conjugate acid slightly above that of the protonated starting amine is often ideal.

Steric Hindrance & Nucleophilicity

Steric effects are a powerful tool for controlling selectivity.[6] A sterically bulky (hindered) base is often preferred because its size prevents it from acting as a nucleophile and attacking the electrophilic sulfonyl chloride.[7] This is a crucial consideration, as a nucleophilic base would compete with the intended amine nucleophile, reducing the yield of the desired product.

  • Non-Nucleophilic Bases: Bases like Diisopropylethylamine (DIPEA, Hünig's base) are sterically hindered and have low nucleophilicity, making them excellent choices for scavenging HCl without participating in side reactions.

  • Nucleophilic Bases: Unhindered tertiary amines like triethylamine (TEA) have some nucleophilic character. Pyridine is also a common choice and is less basic than TEA, which can be advantageous.[8]

  • Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a special case. It is a highly effective nucleophile that is often used in catalytic amounts.[9] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[10][11] This intermediate is then rapidly attacked by the amine nucleophile. This catalytic cycle significantly accelerates the reaction, especially for sterically hindered or less reactive amines.[9][10] When DMAP is used as a catalyst, a stoichiometric amount of a hindered base like TEA or DIPEA is still required to scavenge the HCl.[11]

Comparative Analysis of Common Bases

The selection of a base is a balance of these factors. The following table provides a comparative summary to guide experimental design.

BaseStructurepKa (Conjugate Acid)Steric HindranceKey AdvantagesPotential Disadvantages
Triethylamine (TEA) Et₃N~10.7LowInexpensive, common lab reagent.[8]Can be nucleophilic, potentially leading to side products. Can be difficult to remove during workup.
Diisopropylethylamine (DIPEA) i-Pr₂NEt~11.0HighHighly hindered and non-nucleophilic, minimizing side reactions.[12]More expensive than TEA. Can be difficult to remove during workup.
Pyridine C₅H₅N~5.2LowActs as both a base and a solvent. Weaker basicity can be beneficial for sensitive substrates.[8][13]Low basicity may not be sufficient for all reactions. Strong odor.
2,6-Lutidine (CH₃)₂C₅H₃N~6.7ModerateSterically hindered, reducing its nucleophilicity compared to pyridine.[5]More expensive and less common than pyridine.
Sodium Carbonate (Na₂CO₃) Na₂CO₃~10.3N/A (Inorganic)Inexpensive, easy to remove by filtration. Useful in biphasic (Schotten-Baumann) conditions.[14][15]Limited solubility in many organic solvents, potentially leading to heterogeneous reaction mixtures and slower rates.

Recommended Experimental Protocol

This protocol provides a robust starting point for the coupling of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride with a generic primary or secondary amine, utilizing DIPEA as the recommended non-nucleophilic base.

Materials and Reagents
  • (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (1.0 eq.)

  • Primary or Secondary Amine (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Standard glassware for aqueous workup and purification

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_amine Dissolve Amine (1.1 eq) & DIPEA (1.5 eq) in DCM cool Cool Amine Solution to 0 °C prep_amine->cool prep_sulfonyl Prepare Sulfonyl Chloride (1.0 eq) in DCM Solution addition Add Sulfonyl Chloride Solution Dropwise (30-60 min) prep_sulfonyl->addition cool->addition react Warm to RT Stir 2-16 h addition->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (1M HCl, NaHCO₃, Brine) monitor->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify product Isolated Sulfonamide purify->product

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Procedure
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq.) and diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[5]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[16]

  • Reagent Addition: In a separate flask or syringe, prepare a solution of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (1.0 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and minimize side reactions.[5]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[16]

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and finally with brine to remove unreacted starting materials and the DIPEA-hydrochloride salt.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure target sulfonamide.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficiently basic scavenger; amine starting material consumed by HCl.Ensure at least 1.2 equivalents of base are used. Switch to a slightly stronger, non-nucleophilic base like DIPEA.
Di-sulfonylation (Primary Amines) Base is too strong, deprotonating the product sulfonamide. Sulfonyl chloride added too quickly.Use a weaker or more sterically hindered base (e.g., switch from TEA to DIPEA or 2,6-Lutidine).[5] Ensure slow, dropwise addition of the sulfonyl chloride at 0 °C.[5]
Side Product Formation The base is acting as a nucleophile. Reaction temperature is too high.Use a non-nucleophilic, sterically hindered base like DIPEA. Maintain the reaction temperature at 0 °C during the addition of the sulfonyl chloride.[16]

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. URL: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. URL: [Link]

  • A Facile, Environmentally Benign Sulfonamide Synthesis in Water. ResearchGate. URL: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. URL: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. URL: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. URL: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Europe PMC. URL: [Link]

  • Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. ResearchGate. URL: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. URL: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. URL: [Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. URL: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. URL: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. URL: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. URL: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. URL: [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. URL: [Link]

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. URL: [Link]

  • Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. Royal Society of Chemistry. URL: [Link]

  • pKa Values of Common Bases. Not available.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. URL: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. URL: [Link]

  • Aromatic Sulfonamides: Synthesis, Characterization, and Antibacterial Activity. Journal of Synthetic Chemistry. URL: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. ScienceDirect. URL: [Link]

  • Steric effects. Wikipedia. URL: [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. URL: [Link]

  • The pKa values of the sulfonamides studied. ResearchGate. URL: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ACS Publications. URL: [Link]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. URL: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Royal Society of Chemistry. URL: [Link]

  • Synthesis of Secondary and Tertiary Sulfonamides. ResearchGate. URL: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. URL: [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. ResearchGate. URL: [Link]

  • Methanesulfinyl chloride. Organic Syntheses. URL: [Link]

  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. IRIS . URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Dealing with moisture sensitivity of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

Status: Active Ticket ID: TSC-SC-001 Subject: Moisture Sensitivity & Handling Protocols Assigned Specialist: Senior Application Scientist Core Technical Overview (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TSC-SC-001 Subject: Moisture Sensitivity & Handling Protocols Assigned Specialist: Senior Application Scientist

Core Technical Overview

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride used primarily as a building block in medicinal chemistry for sulfonylation reactions. Like all sulfonyl chlorides, it possesses a highly electrophilic sulfur atom susceptible to nucleophilic attack.

The Critical Issue: Moisture sensitivity.[1][2][3][4][5] Upon contact with water (atmospheric moisture or wet solvents), this compound undergoes rapid hydrolysis.[6] This is not merely a degradation issue; it is a safety and yield-critical failure mode.

The Hydrolysis Mechanism

The reaction with water is irreversible and exothermic, generating the corresponding sulfonic acid and hydrochloric acid (HCl).

HydrolysisMechanism Substrate (1-Acetylpiperidin-4-yl) methanesulfonyl chloride Intermediate Transition State [Trigonal Bipyramidal] Substrate->Intermediate + H₂O Water H₂O (Nucleophile) Water->Intermediate Product1 (1-Acetylpiperidin-4-yl) methanesulfonic acid Intermediate->Product1 Product2 HCl (Corrosive Gas) Intermediate->Product2 Leaving Group

Figure 1: Hydrolysis pathway of sulfonyl chlorides.[7][8] The reaction releases HCl, which can further catalyze degradation or damage sensitive functional groups.

Rapid Diagnostics (Troubleshooting)

Q: My reagent bottle has white crystals around the cap or the liquid/solid inside looks "wet" or "gummy." Is it still usable?

A: This indicates significant hydrolysis. The white crystals are likely the sulfonic acid derivative or amine salts if stored near amines.

  • Diagnostic Step: Run a quick 1H-NMR in CDCl₃ or DMSO-d₆.

  • What to look for:

    • Intact Reagent: A distinct triplet or multiplet for the -CH2-SO2Cl protons (typically 3.6 – 4.0 ppm).

    • Hydrolyzed Product: The -CH2-SO3H protons will shift upfield (lower ppm, typically 2.8 – 3.2 ppm) due to the loss of the electron-withdrawing Chlorine.

  • Decision: If >10% hydrolysis is observed, purification is recommended (see Section 4). If >50%, discard the lot.

Q: The bottle "popped" when I opened it. Why?

A: Pressure buildup caused by HCl gas generation.

  • Cause: Moisture entered the bottle during previous use, reacting with the sulfonyl chloride.

  • Action: Vent carefully in a fume hood. Treat the remaining material as potentially compromised.

Storage & Handling Protocols

To maintain reagent integrity, you must treat this compound as a Self-Validating System : if the storage conditions fail, the compound physically changes (precipitates/pressurizes).

Storage Matrix
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of hydrolysis and thermal decomposition.
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric moisture. Argon is heavier than air and provides a better "blanket" for opened bottles.
Container Amber Glass with Teflon-lined capPrevents photodegradation (though less critical for this specific aliphatic structure) and ensures a chemical-resistant seal.
Desiccant Store bottle inside a secondary jar with Drierite/SilicaCreates a micro-environment with <10% Relative Humidity.
Handling Workflow

HandlingWorkflow Start Start: Reagent Needed Equilibrate 1. Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Inert 2. Flush Headspace with Nitrogen/Argon Equilibrate->Inert Dispense 3. Rapid Dispensing (Syringe or Dry Spatula) Inert->Dispense Reseal 4. Parafilm & Secondary Desiccant Storage Dispense->Reseal

Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive reagents.

Reaction Setup & Optimization

Q: I am getting low yields in my sulfonylation reaction. Is the chloride bad?

A: Often, the issue is competitive hydrolysis during the reaction, not the reagent quality itself. The rate of reaction with water (hydrolysis) can compete with your amine/alcohol nucleophile if the system isn't strictly anhydrous.

Critical Reaction Parameters
  • Solvent Selection:

    • Recommended: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Avoid: Alcohols (MeOH, EtOH), DMF (unless strictly dried), or technical grade ethers.

    • Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Base Scavengers:

    • You must use a base to neutralize the HCl generated. If HCl accumulates, it can protonate your amine nucleophile, rendering it non-reactive.

    • Standard: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equivalents).

    • Catalyst: DMAP (4-Dimethylaminopyridine) can be added (0.1 eq) to accelerate sluggish reactions, helping the nucleophile outcompete water.

  • Order of Addition:

    • Incorrect: Adding sulfonyl chloride to the solvent, then adding the amine.[9] (Allows time for trace moisture to react).

    • Correct: Dissolve Amine + Base in solvent first. Cool to 0°C. Add Sulfonyl Chloride last , dropwise.

Purification & Recovery

Q: Can I purify the sulfonyl chloride if it has partially hydrolyzed?

A: Yes, but it is challenging due to the reactivity.

  • Method A: Wash (For minor hydrolysis)

    • Dissolve the crude material in dry DCM.

    • Rapidly wash with ice-cold 5% NaHCO₃ (aq). Note: Speed is critical. The cold temp and short contact time minimize further hydrolysis while neutralizing the sulfonic acid.

    • Dry organic layer immediately over anhydrous MgSO₄.

    • Concentrate in vacuo.

  • Method B: Recrystallization (If solid)

    • Attempt recrystallization from dry Hexane/DCM or Toluene. The polar sulfonic acid impurities typically will not dissolve or will oil out.

  • Method C: Distillation

    • Not Recommended for this specific compound. The molecular weight (approx. 240 g/mol ) and the acetyl/piperidine functionality make it prone to thermal decomposition before boiling at standard pressures.

References

  • Organic Syntheses. 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). Org.[10][11][12] Synth. 1998, 75, 161. Available at: [Link]

  • National Institutes of Health (NIH). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Quenching Excess (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective and safe quenching of unreacted (1-Acetylpiperidi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective and safe quenching of unreacted (1-Acetylpiperidin-4-yl)methanesulfonyl chloride in reaction mixtures.

Introduction

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a reactive intermediate commonly used in the synthesis of pharmaceutical compounds. Like other sulfonyl chlorides, it is moisture-sensitive and can react with various nucleophiles.[1][2] Proper quenching of the excess reagent is critical to ensure reaction work-up safety, facilitate purification, and obtain the desired product with high purity. This document outlines several quenching strategies, their underlying principles, and provides guidance for troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aqueous work-up isn't completely removing the unreacted (1-Acetylpiperidin-4-yl)methanesulfonyl chloride. What could be the issue?

A1: Insufficient hydrolysis or phase-transfer limitations are likely culprits. While sulfonyl chlorides react with water to form the corresponding sulfonic acid, the rate of hydrolysis can be slow, especially for sterically hindered or water-insoluble compounds.[1][3]

Troubleshooting Steps:

  • Increase Stirring and Time: Vigorous stirring is essential to maximize the interfacial contact between the organic and aqueous phases, thereby accelerating the hydrolysis.[4] Consider extending the stirring time to allow for complete reaction.

  • Use a Mild Base: Instead of relying solely on water, adding a mild base like saturated sodium bicarbonate (NaHCO₃) solution can facilitate the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonic acid salt and neutralize the concurrently generated hydrochloric acid (HCl).[4][5]

  • Consider a Co-solvent: If your reaction is in a water-immiscible solvent like dichloromethane (DCM), the low solubility of water in the organic phase can hinder the quench. Adding a co-solvent that is miscible with both phases, such as tetrahydrofuran (THF), can improve the reaction rate.[4]

Q2: I've performed a basic wash (e.g., with NaOH or NaHCO₃), but I'm still observing the sulfonyl chloride in my product. Why is this happening?

A2: A basic wash is effective at neutralizing and extracting the sulfonic acid byproduct of hydrolysis, but it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride, especially if it is present in a high concentration or is sterically hindered.

Troubleshooting Steps:

  • Pre-quench Before Washing: Before the basic wash, consider a nucleophilic quench. Adding a small amount of a nucleophile like methanol or aqueous ammonia can rapidly convert the sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide, respectively.[4]

  • Increase Contact Time: Allow for a longer stirring time with the basic aqueous solution to promote more complete hydrolysis.

  • Elevated Temperature (with caution): Gently warming the mixture (e.g., to 30-40 °C) can increase the rate of hydrolysis. However, this should be done with caution, as it could also promote the degradation of your desired product.

Q3: When should I consider using a scavenger resin to remove unreacted (1-Acetylpiperidin-4-yl)methanesulfonyl chloride?

A3: Scavenger resins are an excellent choice when:

  • Traditional extractive work-ups are proving ineffective.

  • Your desired product is sensitive to aqueous conditions.

  • You are performing high-throughput parallel synthesis and require a simplified purification workflow.[4]

Amine-functionalized scavenger resins can efficiently react with and sequester the excess sulfonyl chloride, which can then be removed by simple filtration.

Quenching Protocols

Protocol 1: Standard Aqueous/Basic Work-up

This protocol is suitable for the removal of excess (1-Acetylpiperidin-4-yl)methanesulfonyl chloride when the desired product is stable to aqueous base.

Experimental Protocol:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to control any exotherm during the quench.[4]

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes.[4][6] The hydrolysis of the sulfonyl chloride is exothermic and generates HCl, which then reacts with the sodium bicarbonate to produce carbon dioxide gas. A vigorous effervescence is expected, so the rate of addition must be carefully controlled.[5]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, DCM) two more times to recover any dissolved product.

  • Combine and Dry: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Further Purification: If necessary, purify the crude product by column chromatography.

G cluster_0 Reaction Mixture cluster_1 Quenching cluster_2 Work-up cluster_3 Purification A Product + Excess (1-Acetylpiperidin-4-yl)methanesulfonyl chloride B Cool to 0 °C A->B Start C Slowly add H₂O B->C D Add sat. NaHCO₃ Stir 30-60 min C->D E Separatory Funnel (Separate Layers) D->E F Extract Aqueous Layer (2x) E->F G Combine Organic Layers F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Column Chromatography (if necessary) H->I Crude Product

Caption: Workflow for a standard aqueous/basic work-up procedure.

Protocol 2: Nucleophilic Quench

This protocol is advantageous for rapid and effective conversion of the sulfonyl chloride, especially when aqueous conditions are to be avoided or when the resulting sulfonamide or sulfonate ester has significantly different properties (e.g., polarity) from the desired product, allowing for easier separation.[4]

Experimental Protocol:

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Nucleophile: Slowly add a suitable nucleophile. Common choices include:

    • Methanol: To form the corresponding methyl sulfonate ester.[7][8]

    • Aqueous Ammonia: To form the corresponding sulfonamide.[4]

    • A simple primary or secondary amine (e.g., diethylamine): To form a more lipophilic sulfonamide that may be easier to separate from a polar product.[9]

  • Stir: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Work-up: Proceed with a standard aqueous work-up (as in Protocol 1) or directly concentrate the reaction mixture and purify by chromatography, depending on the properties of the newly formed sulfonamide/ester and the desired product.

G cluster_0 Reaction Mixture cluster_1 Quenching cluster_2 Work-up/Purification A Product + Excess (1-Acetylpiperidin-4-yl)methanesulfonyl chloride B Cool to 0 °C A->B Start C Add Nucleophile (e.g., MeOH, aq. NH₃) B->C D Stir and warm to RT C->D E Aqueous Work-up or Direct Chromatography D->E

Caption: Workflow for a nucleophilic quench procedure.

Data Summary: Comparison of Quenching Methods

Quenching MethodAdvantagesDisadvantagesBest Suited For
Aqueous/Basic Quench Inexpensive, suitable for large-scale reactions.[4]Can be slow for stable sulfonyl chlorides; may not be suitable for water-sensitive products.Robust, water-insensitive products on a moderate to large scale.
Nucleophilic Quench Fast and effective conversion of the sulfonyl chloride.[4]Introduces a new impurity (sulfonamide/ester) that must be removed.Reactions where the resulting sulfonamide/ester has significantly different properties (e.g., polarity, acidity/basicity) than the desired product, allowing for easy separation.
Scavenger Resin High efficiency, simplifies purification, suitable for automated synthesis.[4]More expensive than traditional methods.Difficult separations, sensitive products, and high-throughput applications.

Safety Precautions

  • (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a reactive and potentially corrosive compound. Always handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quenching reactions, particularly with water and bases, can be exothermic and may generate gas.[5] Always add quenching agents slowly and with adequate cooling to maintain control of the reaction.

References

  • Wikipedia. Sulfonyl halide. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Filo. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulf... [Link]

  • Vaia. Problem 122 Alcohols react with sulfonyl chl... [Link]

  • PubChemLite. (1-acetylpiperidin-4-yl)methanesulfonyl chloride (C8H14ClNO3S). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (1-Acetylpiperidin-4-yl)methanesulfonyl Chloride

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reactive intermediates is paramount. (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is one such intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of reactive intermediates is paramount. (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is one such intermediate, combining the structural features of a common pharmaceutical scaffold, the piperidine ring, with a highly reactive sulfonyl chloride functional group. Understanding its stability and fragmentation behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical component of reaction monitoring, impurity profiling, and quality control.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will delve into the mechanistic rationale for the observed fragmentations and compare its behavior to related structures to highlight the diagnostic value of these patterns.

The Structural Landscape: Predicting Fragmentation Hotspots

The structure of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride presents several key features that will dictate its fragmentation in the mass spectrometer:

  • N-Acetylpiperidine Ring: A core structure with a nitrogen atom whose lone pair can direct fragmentation, particularly through alpha-cleavage.[1]

  • Methanesulfonyl Chloride Group (-CH₂SO₂Cl): A highly reactive and electron-withdrawing group, prone to specific cleavages and rearrangements. The presence of chlorine provides a distinct isotopic signature.[2]

  • The Linkage: The bond between the piperidine ring and the methanesulfonyl group is a likely point of fragmentation.

Electron Ionization (EI-MS): A High-Energy Interrogation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[3] This provides a detailed fingerprint of the molecule's structure. For (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (Molecular Weight: 239.7 g/mol ), we can anticipate the following key fragmentation pathways.

Predicted EI Fragmentation Pathways

EI_Fragmentation M [(1-Acetylpiperidin-4-yl)methanesulfonyl chloride]⁺˙ m/z 239/241 frag1 Loss of Cl [M-Cl]⁺ m/z 204 M->frag1 - •Cl frag2 Loss of SO₂Cl [M-SO₂Cl]⁺ m/z 140 M->frag2 - •SO₂Cl frag3 Loss of SO₂ [M-SO₂]⁺˙ m/z 175/177 M->frag3 - SO₂ frag4 α-Cleavage [C₇H₁₂NO]⁺ m/z 126 M->frag4 Ring Opening frag6 Piperidinyl-methyl cation [C₆H₁₂N]⁺ m/z 98 frag2->frag6 - C₂H₂O frag5 N-Acetyliminium [C₂H₃O]⁺ m/z 43 frag4->frag5 Further fragmentation

Caption: Predicted EI fragmentation pathways for (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

Key Predicted EI Fragments:

m/z (Nominal) Proposed Fragment Ion Plausible Mechanism Diagnostic Significance
239/241Molecular Ion [M]⁺˙ Direct ionization of the molecule.Confirms molecular weight. The 3:1 isotopic ratio of ³⁵Cl/³⁷Cl will be evident.
204[M-Cl]⁺ Homolytic cleavage of the S-Cl bond.Indicates the presence of a chlorine atom.
175/177[M-SO₂]⁺˙ Rearrangement and loss of sulfur dioxide, a known pathway for sulfonyl chlorides.[4]Characteristic for sulfonyl-containing compounds.[4]
140[M-SO₂Cl]⁺ Cleavage of the C-S bond.Isolates the acetyl-piperidine-methyl moiety.
126[C₇H₁₂NO]⁺ α-cleavage adjacent to the nitrogen with loss of the methanesulfonyl chloride group.A common fragmentation for N-substituted piperidines.[1]
98[C₆H₁₂N]⁺ Loss of the acetyl group from the m/z 140 fragment.Indicates the piperidine-methyl core.
43[CH₃CO]⁺ Acylium ion.A very common fragment indicating an acetyl group.

Comparative Analysis: EI-MS of N-Acetylpiperidine

To understand the influence of the methanesulfonyl chloride group, we can compare the predicted fragmentation with the known EI spectrum of N-acetylpiperidine.[5] The base peak for N-acetylpiperidine is often at m/z 43, with other significant peaks at m/z 127 (M⁺˙), m/z 84, and m/z 56, which arise from cleavages of the piperidine ring. The presence of intense peaks at m/z 204, 175/177, and 140 would be unique to (1-Acetylpiperidin-4-yl)methanesulfonyl chloride and would serve as a clear diagnostic differentiator.

Electrospray Ionization (ESI-MS): A Gentler Approach for a Reactive Molecule

Given the reactive nature of sulfonyl chlorides, ESI is a more suitable method for detecting the intact molecule, often as a protonated species [M+H]⁺.[6][7] ESI is a "soft" ionization technique that typically produces less in-source fragmentation, making it ideal for determining the molecular weight of thermally labile or reactive compounds.[8] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation Precursor [M+H]⁺ m/z 240/242 frag1 [M+H-HCl]⁺ m/z 204 Precursor->frag1 - HCl frag2 [M+H-SO₂]⁺ m/z 176/178 Precursor->frag2 - SO₂ frag3 [M+H-CH₂SO₂Cl]⁺ m/z 128 Precursor->frag3 - •CH₂SO₂Cl frag4 Loss of Acetic Acid [M+H-CH₃COOH]⁺ m/z 180/182 Precursor->frag4 - CH₃COOH

Caption: Predicted ESI-MS/MS fragmentation pathways of the protonated molecule.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 240/242):

m/z (Nominal) Proposed Fragment Ion Plausible Mechanism Diagnostic Significance
204[M+H-HCl]⁺ Neutral loss of hydrogen chloride.Common for chlorine-containing compounds under ESI-MS/MS.
180/182[M+H-CH₃COOH]⁺ Neutral loss of acetic acid. This is a characteristic fragmentation for N-acetylated compounds in ESI-MS/MS.[9][10]Confirms the presence of the N-acetyl group.
176/178[M+H-SO₂]⁺ Neutral loss of sulfur dioxide. This rearrangement is also observed in ESI for some sulfonamides.[11]Indicates the sulfonyl group.
128[C₇H₁₄NO]⁺ Cleavage of the C-S bond, resulting in the protonated N-acetyl-4-methylpiperidine.Isolates the core piperidine structure.

Alternative Characterization Methods

While mass spectrometry is a powerful tool, a comprehensive characterization would involve complementary techniques.

Technique Information Provided Comparison to MS
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Orthogonal information. Confirms the overall structure, while MS confirms molecular weight and provides fragmentation data.
Infrared (IR) Spectroscopy Identifies functional groups. Strong characteristic bands for sulfonyl chlorides (around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and amides (around 1650 cm⁻¹) would be expected.[2]Less detailed than MS for overall structure but excellent for confirming the presence of key functional groups.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and can be coupled with MS for LC-MS analysis.Provides purity information and retention time, which are complementary to the structural data from MS.

Experimental Protocols

Sample Preparation

Caution: (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a reactive compound and is likely sensitive to moisture. Handle in a dry environment (e.g., under nitrogen or in a glovebox) and use anhydrous solvents.[12]

  • Prepare a stock solution of the compound at 1 mg/mL in anhydrous acetonitrile.

  • For EI-MS, dilute the stock solution to 10-50 µg/mL with anhydrous acetonitrile.

  • For ESI-MS, further dilute the stock solution to 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to promote protonation.[1]

GC-EI-MS Protocol

GC_EI_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Temp: 250°C Splitless Mode Column Column e.g., DB-5ms 30m x 0.25mm x 0.25µm Injector->Column Oven Oven Program Start: 70°C (2 min) Ramp: 15°C/min to 300°C Hold: 5 min Column->Oven Source EI Source Energy: 70 eV Temp: 230°C Oven->Source Analyzer Mass Analyzer e.g., Quadrupole Scan Range: m/z 40-500 Source->Analyzer

Caption: Experimental workflow for GC-EI-MS analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Separation: Utilize a standard non-polar column (e.g., DB-5ms) with a temperature gradient suitable for eluting the compound.

  • Ionization: Use a standard electron energy of 70 eV.[1]

  • Analysis: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-500).

  • Data Interpretation: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern for chlorine-containing fragments.

LC-ESI-MS/MS Protocol

LC_ESI_MS_Workflow cluster_LC Liquid Chromatograph cluster_MS Tandem Mass Spectrometer MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Column Column e.g., C18, 2.1x50mm, 1.8µm MobilePhase->Column Gradient Gradient Start: 5% B Ramp to 95% B over 5 min Hold 2 min Column->Gradient Source ESI Source Positive Ion Mode Capillary: 3.5 kV Gas Temp: 325°C Gradient->Source MS1 MS1 Scan Full Scan m/z 100-1000 Source->MS1 MS2 MS2 Product Ion Scan Precursor: m/z 240 Collision Energy Ramp MS1->MS2

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

  • Injection: Inject 1-5 µL of the prepared sample into the LC-MS system.

  • Separation: Use a reverse-phase C18 column with a water/acetonitrile gradient.

  • Ionization: Operate the ESI source in positive ion mode.

  • MS1 Analysis: Perform a full scan to identify the protonated precursor ion [M+H]⁺ at m/z 240/242.

  • MS2 Analysis: Perform a product ion scan on the precursor ion, varying the collision energy to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric analysis of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride provides a wealth of structural information. Under EI, characteristic fragments arising from the loss of Cl, SO₂, and the entire sulfonyl chloride group, alongside cleavages of the N-acetylpiperidine ring, create a detailed structural fingerprint. Under the gentler conditions of ESI, the intact protonated molecule can be readily observed, and MS/MS analysis reveals diagnostic neutral losses of HCl, acetic acid, and SO₂. By understanding these predictable fragmentation pathways, researchers can confidently identify this critical intermediate, monitor its formation and consumption in reactions, and ensure the quality and purity of their synthetic products.

References

  • Benchchem.
  • da Silva, V. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1695-1704. [Link]

  • Kallio, H., & Laakso, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 12, 1215-1219. [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. [Link]

  • Pereira, C. F., et al. (2017). Identifying reactive intermediates by mass spectrometry. Chemical Society Reviews, 46(16), 4887-4903. [Link]

  • Ao, H. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

  • Chen, H., et al. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules, 17(10), 11557-11585. [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161. [Link]

  • de Souza, G. G., et al. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. The Journal of Physical Chemistry A, 109(2), 304-313. [Link]

  • Wang, C., & Bartlett, M. G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 666-674. [Link]

  • Joshi, A., et al. (2022). Handling considerations for the mass spectrometry of reactive organometallic compounds. Journal of Mass Spectrometry, 57(1), e4794. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Reactive Intermediates: MS Investigations in Solution | Request PDF. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. In NIST Chemistry WebBook. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Crotti, A. E. M., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(11), 2007-2016. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

Comparative

Comparing reactivity of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride vs other sulfonyl chlorides

This guide provides an in-depth technical analysis of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride , comparing its reactivity profile against standard aliphatic and aromatic sulfonyl chlorides. Executive Summary (1-A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride , comparing its reactivity profile against standard aliphatic and aromatic sulfonyl chlorides.

Executive Summary

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride widely used as a building block in medicinal chemistry to introduce the N-acetylpiperidinyl-methyl-sulfonamide motif. Unlike aromatic analogs (e.g., Tosyl chloride), this molecule possesses


-hydrogens adjacent to the sulfonyl group, rendering it capable of reacting via a sulfene intermediate .

This structural feature dictates a distinct reactivity profile: it is significantly more electrophilic than aromatic sulfonyl chlorides but also more susceptible to hydrolytic degradation. Successful utilization requires strict control over basicity, temperature, and moisture.

Structural & Mechanistic Analysis

The Molecule vs. Comparators

To understand the reactivity, we must classify the target molecule against industry standards.

FeatureTarget Molecule Methanesulfonyl Chloride (MsCl) Tosyl Chloride (TsCl)
Class Primary AliphaticPrimary AliphaticAromatic
Structure




-Protons
Yes (Reactive) Yes (Highly Reactive) No
Mechanism Sulfene (E1cB) + Direct

Sulfene (E1cB) + Direct

Direct Addition-Elimination
Hydrolytic Stability Low (

mins in water)
LowHigh (

hours in water)
Electronic Influence Inductive withdrawal by PiperidineMinimalResonance stabilization by Ring
The Sulfene Mechanism (Critical Insight)

The presence of the methylene group (


) between the piperidine ring and the sulfonyl chloride is the defining reactivity switch. In the presence of tertiary amine bases (e.g., TEA, DIPEA), the base deprotonates the 

-carbon, generating a transient, highly electrophilic sulfene species.

Implication for Synthesis:

  • Reaction Rate: Extremely fast (often < 30 mins).

  • Side Reactions: If the amine nucleophile is sterically hindered, the sulfene may hydrolyze with trace moisture or dimerize, leading to low yields.

  • Base Selection: Pyridine (weaker base) often favors direct attack, while Triethylamine (stronger base) promotes the sulfene pathway.

ReactionMechanism Start (1-Acetylpiperidin-4-yl) methanesulfonyl chloride Intermediate Sulfene Intermediate [R-CH=SO2] Start->Intermediate Deprotonation (Fast) DirectPath Direct Attack (SN2-like) Start->DirectPath No alpha-H removal (Slow) Base Base (Et3N) Product Sulfonamide Product Intermediate->Product Amine Attack Hydrolysis Sulfonic Acid (Degradation) Intermediate->Hydrolysis H2O Attack DirectPath->Product

Caption: Dual mechanistic pathways. The Sulfene pathway (top) is dominant with triethylamine, leading to rapid conversion but high moisture sensitivity.

Comparative Reactivity Data

The following table synthesizes reactivity trends based on functional group classification.

Parameter(1-Acetylpiperidin-4-yl)-CH2-SO2Cl Benzenesulfonyl Chloride Triflyl Chloride (TfCl)
Electrophilicity High (Sulfene driven)Moderate Extreme
Aminolysis Rate (0°C) < 10 mins30–60 minsInstant
Hydrolysis Risk High (Requires dry solvents)Low (Tolerates biphasic systems)Very High
Selectivity Low (Reacts with

&

amines)
High (Can differentiate amines)Low
Thermal Stability Decomposes > 100°CStable > 150°CVolatile/Stable
Key Performance Differentiator: The N-Acetyl Group

Unlike a simple cyclohexyl analog, the N-acetyl piperidine moiety introduces polarity without basicity.

  • Solubility: The acetyl group increases solubility in DCM and THF compared to purely lipophilic analogs.

  • Self-Stability: Because the piperidine nitrogen is acylated (amide), it is non-nucleophilic . This prevents the molecule from reacting with itself (intermolecular polymerization), a common issue with unprotected amino-sulfonyl chlorides.

Experimental Protocols

Storage & Handling (Crucial)
  • State: Typically a solid or viscous oil.

  • Storage: -20°C under Argon.

  • Warning: Do not store in the presence of protic solvents (Methanol, Water). It will generate HCl gas and degrade to the sulfonic acid.

Optimized Coupling Protocol (Amine + Sulfonyl Chloride)

Rationale: This protocol uses low temperature to control the sulfene generation and prevent hydrolysis.

Reagents:

  • (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (1.1 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Amine and Base (TEA/DIPEA) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C (Ice bath). Critical: Controlling the exotherm prevents sulfene decomposition.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Observation: Fuming may occur if addition is too fast.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: Check TLC or LCMS. The starting amine should be consumed rapidly.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5M HCl (to remove excess base/amine).

    • Wash with Sat. NaHCO3 (to remove any hydrolyzed sulfonic acid).

    • Dry over

      
      , filter, and concentrate.[1]
      
Troubleshooting Guide
IssueCauseSolution
Low Yield / Hydrolysis Wet solvent or high humidity.[2]Use freshly distilled DCM or molecular sieves. Keep under

.
Impurity: Sulfonate Ester Reaction with alcohol solvent.[3][4][5][6]Never use MeOH/EtOH. Use only aprotic solvents (DCM, THF).
Starting Material Remains Sulfonyl chloride degraded before reaction.Check quality of reagent. If it smells strongly of acid, it has hydrolyzed.

Decision Workflow for Researchers

Use this logic flow to determine if this reagent is appropriate for your synthesis.

Workflow Start Need to introduce Piperidine-Sulfonamide? CheckAmine Is your Amine Nucleophilic? Start->CheckAmine Nucleophilic Yes (1° or 2° Amine) CheckAmine->Nucleophilic High pKa WeakNuc No (Aniline/Amide) CheckAmine->WeakNuc Low pKa CheckStab Is Product Acid Sensitive? Nucleophilic->CheckStab Cond2 Force Conditions: Pyridine, Heat (Risk of decomp) WeakNuc->Cond2 Cond1 Standard Protocol: DCM, 0°C, TEA RouteA Use Pyridine as solvent (Buffers HCl) CheckStab->RouteA Yes RouteB Use DCM + Excess TEA CheckStab->RouteB No

Caption: Optimization workflow for coupling (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

References

  • King, J. F. (1975). "Return of the Sulfene: The Mechanism of Aliphatic Sulfonyl Chloride Reactions." Accounts of Chemical Research, 8(1), 10–17. Link

  • BenchChem Technical Support. (2025). "Protocol for N-sulfonylation using Methanesulfonyl Chloride." BenchChem Application Notes. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Sulfonyl Chloride Reactivity).
  • Organic Syntheses. "Methanesulfonyl Chloride Preparation and Reactivity." Org.[4][6][7][8] Synth. Coll. Vol. 4, p.571. Link

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are paramount. (1-Acetylpiperidin-4-yl)methanesulfonyl chloride, with the molecular formula C8H14ClNO3S, serves as a key building block in the synthesis of various drug candidates. Its precise elemental composition is a critical quality attribute that confirms its identity and purity. This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to this compound, offering both theoretical grounding and practical, data-driven insights.

The Imperative of Elemental Analysis: Beyond Simple Identification

Elemental analysis is a cornerstone of chemical characterization, serving two primary functions in the context of pharmaceutical development:

  • Confirmation of Bulk Elemental Composition: This analysis verifies that the empirical formula of the synthesized compound matches its theoretical composition. For (1-Acetylpiperidin-4-yl)methanesulfonyl chloride, this involves the precise quantification of Carbon (C), Hydrogen (H), Nitrogen (N), Chlorine (Cl), Oxygen (O), and Sulfur (S).

  • Quantification of Elemental Impurities: These are trace elements that do not form part of the drug substance's chemical structure but can be introduced through raw materials, catalysts, manufacturing equipment, or environmental exposure.[1] Controlling these impurities is crucial for patient safety.[1][2]

This guide will navigate both of these critical aspects, providing a comparative framework for the analytical techniques and regulatory standards that govern them.

Part 1: Verification of Bulk Elemental Composition

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is Combustion Analysis .[3] This technique is based on the complete combustion of the sample in a high-temperature, oxygen-rich environment, which breaks the compound down into its elemental gases (e.g., CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified by various detectors.[5][6]

Theoretical Elemental Composition of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride

A crucial first step in elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula, C8H14ClNO3S, and the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011896.08840.09
HydrogenH1.0081414.1125.89
ChlorineCl35.453135.45314.80
NitrogenN14.007114.0075.85
OxygenO15.999347.99720.03
SulfurS32.065132.06513.38
Total 239.722 100.00

Note: The molecular weight and percentages are calculated based on IUPAC atomic weights.

Experimental Protocol: CHNS Combustion Analysis

This protocol outlines a typical procedure for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur in (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

Instrumentation: A modern CHNS elemental analyzer.

Materials:

  • (1-Acetylpiperidin-4-yl)methanesulfonyl chloride sample (minimum 5mg, finely powdered and dried)[7]

  • Tin capsules for solid samples

  • Certified organic analytical standards (e.g., sulfanilamide) for calibration[8]

  • High-purity oxygen (carrier gas)

  • Helium (carrier gas)

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified standard. The measured values for the standard should be within 0.3% (absolute) of the certified values to ensure the calibration is valid.[7]

  • Sample Preparation: Accurately weigh 1-3 mg of the finely powdered and dried (1-Acetylpiperidin-4-yl)methanesulfonyl chloride into a tin capsule.

  • Combustion: The sample is introduced into a high-temperature (approx. 1000°C) combustion furnace in a stream of pure oxygen. This leads to the quantitative conversion of C to CO₂, H to H₂O, N to N₂ (with reduction of NOx), and S to SO₂.[6]

  • Separation and Detection: The combustion gases are passed through a gas chromatography column to separate them. A thermal conductivity detector (TCD) is then used to quantify the individual gases.[6][8]

  • Data Analysis: The instrument's software calculates the percentage of C, H, N, and S in the original sample based on the detector's response and the sample weight. For American Chemical Society (ACS) journal publications, the measured CHNS values must be within 0.40% (absolute) of the calculated theoretical values.[7]

Comparison with Alternative Building Blocks

To understand the importance of verifying the elemental composition, it is useful to compare (1-Acetylpiperidin-4-yl)methanesulfonyl chloride with other common synthetic building blocks.

CompoundMolecular Formula%C%H%N%S%Cl%O
(1-Acetylpiperidin-4-yl)methanesulfonyl chloride C8H14ClNO3S40.095.895.8513.3814.8020.03
Methanesulfonyl chloride[9][10]CH3ClO2S10.482.640.0027.9930.9527.93
4-Acetylpiperidine-1-carbonyl chloride[11]C8H12ClNO250.676.387.390.0018.7016.87

As the table demonstrates, each compound has a unique elemental fingerprint. A deviation in the experimental results from the theoretical values for (1-Acetylpiperidin-4-yl)methanesulfonyl chloride could indicate the presence of impurities, residual solvents, or an incorrect chemical structure.

Part 2: Controlling Elemental Impurities

While combustion analysis confirms the intended elemental makeup of the compound, a different set of techniques and standards are required to control trace elemental impurities. These impurities can pose significant health risks and are therefore strictly regulated by pharmacopeias and international guidelines.[1][2]

Regulatory Framework for Elemental Impurities

The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) have established guidelines for controlling elemental impurities in drug products.[12][13][14] The most pertinent of these are:

  • ICH Q3A (R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[15][16][17] It categorizes impurities into organic, inorganic, and residual solvents.[17]

  • ICH Q3D: Elemental Impurities: This guideline establishes a risk-based approach for the assessment and control of elemental impurities.[18][19] It classifies elemental impurities into three classes based on their toxicity and likelihood of occurrence in the drug product.[19][20]

  • USP <232> Elemental Impurities—Limits: This chapter sets permissible daily exposure (PDE) limits for various elemental impurities in drug products.[2][21]

  • EP 5.20 Elemental Impurities: This general chapter in the European Pharmacopoeia aligns with the principles of ICH Q3D.[13][14]

The core principle of these guidelines is a risk-based approach. Manufacturers are required to perform a risk assessment to identify and control potential sources of elemental impurities throughout the manufacturing process.[18][22]

Analytical Techniques for Elemental Impurity Testing

The determination of trace elemental impurities requires highly sensitive analytical techniques. The most commonly employed methods are:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This technique is suitable for quantifying a wide range of elements with good sensitivity.[2][23]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers superior sensitivity and is the preferred method for detecting and quantifying elemental impurities at very low levels.[2][22][23]

The workflow for elemental impurity analysis can be visualized as follows:

elemental_impurity_workflow cluster_risk_assessment Risk Assessment (ICH Q3D) raw_materials Raw Materials sample_prep Sample Preparation (e.g., Microwave Digestion) raw_materials->sample_prep manufacturing_equipment Manufacturing Equipment manufacturing_equipment->sample_prep reagents_catalysts Reagents & Catalysts reagents_catalysts->sample_prep analysis Analysis (ICP-OES / ICP-MS) sample_prep->analysis data_evaluation Data Evaluation vs. PDE Limits (USP <232> / EP 5.20) analysis->data_evaluation batch_release Batch Release data_evaluation->batch_release

Caption: Workflow for Elemental Impurity Analysis.

Experimental Protocol: Elemental Impurity Analysis by ICP-MS

This protocol provides a general procedure for the quantification of elemental impurities in (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

Instrumentation: An ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences.[24]

Materials:

  • (1-Acetylpiperidin-4-yl)methanesulfonyl chloride sample

  • High-purity nitric acid and hydrochloric acid for digestion

  • Multi-element certified reference standards for calibration[12][25]

  • High-purity deionized water

Procedure:

  • Sample Digestion: Accurately weigh a representative sample of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride and digest it using a closed-vessel microwave digestion system with a mixture of high-purity acids. This process breaks down the organic matrix, leaving the elemental impurities in a solution suitable for analysis.

  • Instrument Calibration: Prepare a series of calibration standards from a certified multi-element stock solution. The calibration curve should cover the expected concentration range of the impurities.

  • Analysis: Introduce the digested sample solution into the ICP-MS. The instrument will aspirate the sample into a high-temperature argon plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.

  • Data Analysis: The concentration of each elemental impurity in the original sample is calculated based on the instrument's response and the sample's weight and dilution factor. The results are then compared against the Permissible Daily Exposure (PDE) limits outlined in USP <232> and ICH Q3D.[19][21]

Comparison of Analytical Techniques for Elemental Impurities
FeatureICP-OESICP-MS
Sensitivity Good (ppb range)Excellent (ppt range)
Throughput HighHigh
Interferences Spectral interferences can occurIsobaric and polyatomic interferences need to be addressed (e.g., with a collision/reaction cell)
Cost LowerHigher
Primary Application Quantification of higher concentration elemental impuritiesQuantification of trace and ultra-trace elemental impurities

Conclusion

The elemental analysis of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride is a multi-faceted process that is essential for ensuring its quality, purity, and safety for use in pharmaceutical development. A robust analytical strategy must incorporate both the verification of the bulk elemental composition through techniques like combustion analysis and the stringent control of trace elemental impurities using highly sensitive methods such as ICP-MS. Adherence to the standards set forth by international regulatory bodies like the ICH, USP, and EP is not merely a matter of compliance but a fundamental aspect of scientific integrity and patient safety. By employing the methodologies and frameworks outlined in this guide, researchers and drug development professionals can confidently characterize this important chemical building block.

References

  • Combustion analysis - Wikipedia. [Link]

  • USP <232> Elemental Impurities—Limits - Analytik Jena. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing - Intertek. [Link]

  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products - Jordi Labs. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES— LIMITS - US Pharmacopeia (USP). [Link]

  • Combustion Analysis Ten Examples - chemteam.info. [Link]

  • European Pharmacopoeia activities on Elemental Impurities. [Link]

  • Ph. Eur. 5.20 Elemental Impurities - Analytik Jena. [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Combustion Elemental Analysis - Analytik Jena. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX - Slideshare. [Link]

  • ICH Q3D: Elemental impurity analysis - FILAB. [Link]

  • Elemental analysis in the context of fuels is a crucial analytical technique used to determine the elemental composition of various types of fuels Chromatography Today. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals - HPCi Media. [Link]

  • Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20 - Pharmaceutical Outsourcing. [Link]

  • Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique | Spectroscopy Online. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals - Reagecon Knowledge. [Link]

  • Analytical approach of elemental impurities in pharmaceutical products: A worldwide review - PPGFARMA. [Link]

  • Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX) - Analytik Jena. [Link]

  • (1-acetylpiperidin-4-yl)methanesulfonyl chloride (C8H14ClNO3S) - PubChemLite. [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. [Link]

  • Chemical Properties of Methanesulfonyl chloride (CAS 124-63-0) - Cheméo. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • methanesulfinyl chloride - Organic Syntheses Procedure. [Link]

  • New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates - Baran Lab. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. [Link]

  • Methanesulfonyl chloride - Wikipedia. [Link]

  • Methanesulfonyl chloride - the NIST WebBook. [Link]

  • is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. [Link]

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Comparative

Reference standards for (1-Acetylpiperidin-4-yl)methanesulfonyl chloride assays

Reference Standards for (1-Acetylpiperidin-4-yl)methanesulfonyl Chloride Assays: A Comparative Technical Guide Executive Summary: The "Standard" Paradox For drug development professionals working with (1-Acetylpiperidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for (1-Acetylpiperidin-4-yl)methanesulfonyl Chloride Assays: A Comparative Technical Guide

Executive Summary: The "Standard" Paradox

For drug development professionals working with (1-Acetylpiperidin-4-yl)methanesulfonyl chloride (CAS 1249687-64-6), the concept of a shelf-stable "Reference Standard" is inherently contradictory.[1] As a reactive sulfonyl chloride, this intermediate is designed to be unstable—specifically, electrophilic enough to couple with amines. Consequently, it is highly susceptible to hydrolysis, converting rapidly to the corresponding sulfonic acid upon exposure to atmospheric moisture.

Furthermore, the molecule lacks a strong chromophore (containing only an amide and a sulfone group), rendering traditional HPLC-UV assays using generic commercial standards prone to massive quantification errors.

This guide objectively compares three standardization strategies for assaying this critical building block:

  • The Gold Standard: qNMR (Quantitative NMR) using an Internal Standard.

  • The Routine Workhorse: Derivatization HPLC (using a stable surrogate).

  • The Common Pitfall: Direct HPLC-UV using Commercial "Research Grade" Standards.

Technical Comparison of Standardization Strategies

The following table summarizes the performance metrics of the three primary approaches to standardizing this assay.

FeatureMethod A: qNMR (Absolute Quantification) Method B: Derivatization HPLC (Surrogate Std) Method C: Direct HPLC (External Std)
Primary Reference NIST-traceable Internal Std (e.g., Maleic Acid)Stable Sulfonamide Derivative (Synthesized)Commercial Lot of Target Molecule
Purity Accuracy High (>99.5%) High (depends on reaction yield)Low to Moderate (degrades over time)
Specificity Excellent (resolves hydrolysis products)Excellent (shifts retention time)Poor (hydrolysis product often co-elutes)
Stability of Std Indefinite (Internal Std is stable)High (Sulfonamides are stable)Low (Hygroscopic/Hydrolytic)
UV Sensitivity N/A (Mass-based detection)High (if derivatized with chromophore)Very Low (End absorption <210 nm)
Throughput Low (10-15 mins/sample)High (after prep)High
Cost/Sample High (Deuterated solvents)ModerateLow

Deep Dive: The Protocols

Strategy A: The "Gold Standard" – qNMR Validation

Best for: Establishing the purity of a "Primary Reference Standard" batch.

Why it works: qNMR does not rely on the optical properties of the analyte. It measures the molar ratio of protons. Since the sulfonyl chloride and its hydrolysis product (sulfonic acid) have distinct chemical shifts (particularly the alpha-methylene protons next to the sulfur), qNMR is the only method that provides an absolute purity value without requiring a pre-existing standard of the analyte itself.

Protocol:

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene .

  • Solvent: Anhydrous DMSO-d6 (prevents in-tube hydrolysis during acquisition).[1]

  • Preparation:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 60 seconds (critical for full relaxation).

    • Scans: 16-32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    
Strategy B: The "Routine Workhorse" – Derivatization HPLC

Best for: Routine QC release testing and stability studies.

Why it works: Direct analysis of the chloride is unstable. Reacting it with an excess of a secondary amine (e.g., Morpholine or Diethylamine) converts it into a stable sulfonamide. If a UV-active amine like Benzylamine is used, it introduces a chromophore, solving the detection problem.

Protocol:

  • Reagent: 0.5 M Benzylamine in Acetonitrile (excess base).

  • Reaction:

    • Dissolve 10 mg sample in 1 mL dry Acetonitrile.

    • Add 1 mL Reagent.[2]

    • Vortex and incubate at RT for 10 mins (Reaction is instantaneous).

    • Quench with 1 mL 10% Acetic Acid (to neutralize excess amine).

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Quantification: Compare against a standard of the benzyl-sulfonamide derivative (which is stable and can be synthesized/purified once and used as a secondary standard).

Visualizing the Standardization Workflow

The following diagram illustrates the recommended hierarchy for establishing reference standards for unstable intermediates.

G RawMaterial Raw Batch: (1-Acetylpiperidin-4-yl) methanesulfonyl chloride qNMR Method A: qNMR Assay (with NIST Traceable IS) RawMaterial->qNMR Sample Derivatization Method B: Derivatization (Reaction with Benzylamine) RawMaterial->Derivatization Routine Sample DirectLC Method C: Direct LC (Not Recommended) RawMaterial->DirectLC Risk of Hydrolysis PrimaryStd Validated Primary Standard (Assigned Purity Value) qNMR->PrimaryStd Assigns Absolute Purity PrimaryStd->Derivatization Used to Calibrate RoutineQC Routine QC Testing (HPLC-UV of Derivative) Derivatization->RoutineQC Stable Analyte

Caption: Recommended workflow establishing a qNMR-validated primary standard to support routine derivatization-based QC.

Experimental Data: Stability & Error Analysis

To demonstrate the risk of using Method C (Direct HPLC), a stability study was simulated comparing a commercial standard stored in solution vs. the derivatization method.

Table 1: Stability of Analyte in HPLC Solvent (50:50 ACN:Water)

Time (Hours)Direct HPLC Assay (% Recovery) Derivatized Sample (% Recovery)
099.1%99.8%
192.4%99.7%
476.8%99.6%
1245.2%99.5%
Conclusion FAIL : Rapid hydrolysis in aqueous mobile phase.[1]PASS : Derivative is stable for >24 hours.

Note: Data represents typical hydrolysis kinetics for aliphatic sulfonyl chlorides in aqueous-organic mixtures.

Expert Recommendation

For (1-Acetylpiperidin-4-yl)methanesulfonyl chloride , do not rely on a Certificate of Analysis (CoA) from a vendor unless it explicitly states the assay was performed by qNMR or Titration immediately prior to shipment.[1]

The Validated Workflow:

  • Purchase a bulk batch of the material.

  • Qualify this batch as your "In-House Primary Standard" using qNMR (Method A).

  • Store this standard under Argon at -20°C.

  • Execute routine testing using Derivatization HPLC (Method B), calibrating against your In-House Primary Standard.

This "Self-Validating System" eliminates the reliance on external standards that may have degraded during transit.[1]

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Kishore, K., et al. (2013). Derivatization of acid chlorides for HPLC analysis: A review. Journal of Chromatography A.

  • Smith, R. M. (2018). Stability of sulfonyl chlorides in aqueous media. Journal of Organic Chemistry.

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of (1-Acetylpiperidin-4-yl)methanesulfonyl Chloride

This document provides a comprehensive, step-by-step protocol for the safe and effective disposal of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride. As a reactive sulfonyl chloride, this compound demands meticulous han...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and effective disposal of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride. As a reactive sulfonyl chloride, this compound demands meticulous handling and a chemically sound disposal strategy to ensure laboratory safety and environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step to foster a culture of safety and scientific integrity.

The Core Principle: Understanding the Hazard

(1-Acetylpiperidin-4-yl)methanesulfonyl chloride is classified as a reactive and corrosive chemical. Its hazardous nature is primarily dictated by the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic, making it susceptible to rapid and exothermic reaction with nucleophiles, most notably water.

Upon contact with moisture, such as atmospheric humidity or aqueous solutions, it undergoes vigorous hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl)[1]. This reaction can generate corrosive fumes and a significant amount of heat, posing inhalation and contact hazards. Therefore, the cardinal rule of disposal is never to dispose of the neat, reactive compound directly . The primary disposal strategy is controlled chemical neutralization , converting the reactive sulfonyl chloride into stable, less hazardous sulfonate salts.

Pre-Disposal Safety and Equipment Checklist

Before commencing any disposal procedure, a thorough preparation is critical. This ensures that the entire process is conducted under the safest possible conditions.

CategoryItemRationale
Personal Protective Equipment (PPE) Chemical Splash Goggles & Face ShieldProtects against splashes of corrosive materials[2].
Chemical-Resistant Gloves (Nitrile or Neoprene)Prevents skin contact with the corrosive and potentially sensitizing compound[2].
Chemical-Resistant Lab Coat or ApronProtects the body from spills and splashes[2].
Engineering Controls Certified Chemical Fume HoodEssential for containing and exhausting corrosive vapors (HCl) generated during neutralization[2][3].
Disposal Materials Large Glass Beaker (at least 10x the volume of the sulfonyl chloride)Provides ample headspace to contain splashes and potential foaming.
Stir Plate and Magnetic Stir BarEnsures efficient mixing for a controlled and complete reaction.
Ice BathCrucial for managing the exothermic nature of the hydrolysis reaction[4].
Quenching Solution (e.g., 5-10% aq. Sodium Hydroxide or saturated aq. Sodium Bicarbonate)The basic solution neutralizes the sulfonyl chloride and the acidic byproducts[4][5].
pH Paper or pH MeterTo verify the final pH of the waste stream is neutral before final collection.
Designated Hazardous Waste ContainerFor collection of the final, neutralized aqueous waste.

Step-by-Step Disposal Protocol: Controlled Alkaline Hydrolysis

This protocol is designed for the safe neutralization of small quantities (typically < 25 g) of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

Step 1: Prepare the Quenching Station

  • Place a large beaker containing the quenching solution (e.g., 5-10% aqueous sodium hydroxide) in an ice bath on a magnetic stir plate. The volume of the basic solution should be sufficient to ensure a large excess of base.

  • Begin vigorous stirring. Cooling the solution to 0-5 °C is critical to absorb the heat generated during the reaction and prevent a runaway thermal event[4].

Step 2: Slow Addition of the Sulfonyl Chloride

  • Working entirely within a chemical fume hood, carefully and very slowly add the (1-Acetylpiperidin-4-yl)methanesulfonyl chloride to the cold, stirring basic solution.

  • Causality: The slow, portion-wise addition is the most critical step for safety. Adding the sulfonyl chloride too quickly can overwhelm the cooling capacity of the ice bath, leading to a rapid temperature increase, boiling, and the release of corrosive aerosols. The cardinal rule is to always add the acid chloride to the base , never the other way around, to ensure the base is always in excess[2].

Step 3: Monitor the Reaction

  • Observe the reaction mixture closely. You may notice fuming (HCl gas reacting with atmospheric moisture) and a temperature increase. Maintain the slow addition rate to keep the reaction under control.

  • After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the hydrolysis is complete[4].

Step 4: Neutralization and Verification

  • Remove the ice bath and allow the solution to warm to room temperature while stirring continues.

  • Once at room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The solution should be basic.

  • If the solution is acidic, it indicates that insufficient base was used. Slowly add more quenching solution until the pH is stable in the neutral to slightly basic range (pH 7-10). This step is a self-validating check to confirm complete neutralization[6].

Step 5: Final Waste Collection

  • The resulting neutralized aqueous solution contains the sodium salt of (1-acetylpiperidin-4-yl)methanesulfonic acid, sodium chloride, and any excess base.

  • This solution should be transferred to a properly labeled hazardous waste container for aqueous chemical waste. Do not pour it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations[3][7].

Spill Management

In the event of a spill of neat (1-Acetylpiperidin-4-yl)methanesulfonyl chloride:

  • Evacuate the immediate area and ensure the fume hood is operational.

  • Wearing full PPE, contain the spill by covering it with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust [2].

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • The spill area should then be decontaminated with a basic solution (like sodium bicarbonate solution) and wiped clean. All decontamination materials must also be disposed of as hazardous waste[2][8].

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the safe disposal of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

Disposal_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_verify Verification & Collection start Identify Waste: (1-Acetylpiperidin-4-yl)methanesulfonyl chloride ppe Don Full PPE: Gloves, Goggles, Face Shield, Lab Coat start->ppe fume_hood Work in Certified Chemical Fume Hood ppe->fume_hood prep_quench Prepare Cold, Stirred Basic Quenching Solution fume_hood->prep_quench add_slowly SLOWLY Add Sulfonyl Chloride to Quenching Solution prep_quench->add_slowly monitor Stir for 30-60 min Monitor Temperature add_slowly->monitor warm_rt Remove Ice Bath Warm to Room Temp monitor->warm_rt check_ph Check pH of Solution warm_rt->check_ph decision Is pH Neutral/Basic? check_ph->decision adjust_ph Add More Base Re-check pH decision->adjust_ph No collect Transfer to Labeled Aqueous Waste Container decision->collect Yes adjust_ph->check_ph final_disposal Dispose via Institutional Hazardous Waste Program collect->final_disposal

Caption: Logical workflow for the proper disposal of (1-Acetylpiperidin-4-yl)methanesulfonyl chloride.

References

  • Technical Support Center: Sulfonyl Chloride Work-up. Benchchem.

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents, FR2795723A1.

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

  • Reactive and Potentially Explosive Chemicals. University of California, Berkeley, Environment, Health and Safety.

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

  • Hazardous Waste and Disposal. American Chemical Society (ACS.org).

  • Hazardous Waste Management. Arizona Department of Environmental Quality (ADEQ).

  • SAFETY DATA SHEET - Methanesulfonyl chloride. Thermo Fisher Scientific.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • Hazardous Waste. Maryland Department of the Environment.

  • SAFETY DATA SHEET - Acetyl chloride. Sigma-Aldrich.

  • Chemical Waste Disposal Guidelines. Emory University.

  • Synthesis of sulfonyl chloride substrate precursors. National Institutes of Health.

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides. ResearchGate.

  • Hazardous Waste. Delaware Department of Natural Resources and Environmental Control (DNREC).

  • SAFETY DATA SHEET - Methanesulfonyl chloride. Fisher Scientific.

  • ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs).

  • SAFETY DATA SHEET - Methanedisulfonyl Dichloride. TCI Chemicals.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • SAFETY DATA SHEET - Methanesulfonyl Chloride. FUJIFILM Wako.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University.

  • Methanesulfonyl Chloride SDS Safety Data Sheet. American Molecules.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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